Cyclohexanone, 2-(1-methylethylidene)-

Physicochemical Properties Analytical Chemistry LogP

2-(1-Methylethylidene)cyclohexanone, also known as 2-isopropylidenecyclohexanone, is an α,β-unsaturated cyclic ketone with the molecular formula C₉H₁₄O and a molecular weight of 138.21 g/mol. It features an exocyclic isopropylidene group conjugated with the cyclohexanone carbonyl, a defining structural motif that underpins its unique chemical reactivity.

Molecular Formula C9H14O
Molecular Weight 138.21 g/mol
CAS No. 13747-73-4
Cat. No. B083054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanone, 2-(1-methylethylidene)-
CAS13747-73-4
Molecular FormulaC9H14O
Molecular Weight138.21 g/mol
Structural Identifiers
SMILESCC(=C1CCCCC1=O)C
InChIInChI=1S/C9H14O/c1-7(2)8-5-3-4-6-9(8)10/h3-6H2,1-2H3
InChIKeyMMTBDIDPDFBJIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Methylethylidene)cyclohexanone (CAS 13747-73-4): Structural and Physicochemical Profile


2-(1-Methylethylidene)cyclohexanone, also known as 2-isopropylidenecyclohexanone, is an α,β-unsaturated cyclic ketone with the molecular formula C₉H₁₄O and a molecular weight of 138.21 g/mol [1]. It features an exocyclic isopropylidene group conjugated with the cyclohexanone carbonyl, a defining structural motif that underpins its unique chemical reactivity [2]. Its fundamental physicochemical properties, such as a boiling point of 120-125 °C at 20 Torr and a calculated logP of 2.47, provide a baseline for understanding its behavior in synthetic and analytical applications [1][3].

Key synthetic precursor for pulegone and terpenoid derivatives
Conjugated enone scaffold for Michael addition and reactivity studies
Research-use-only compound with distinct regulatory profile from pulegone

The Risk of Substituting 2-(1-Methylethylidene)cyclohexanone (CAS 13747-73-4) with Structural Analogs


The α,β-unsaturated ketone motif in 2-(1-methylethylidene)cyclohexanone is critical for its function as a Michael acceptor in conjugate addition reactions, a reactivity profile not shared by its saturated analog, 2-isopropylcyclohexanone [1]. Furthermore, the absence of the 5-methyl group distinguishes it from pulegone, the most common analog, resulting in different physical properties and a distinct synthetic niche [2][3]. Generic substitution can lead to failed reactions or altered properties in downstream applications.

Reactivity mismatch

Saturated analog 2-isopropylcyclohexanone lacks the α,β-unsaturated ketone motif, preventing Michael acceptor behavior.

Physicochemical and functional mismatch

Pulegone (5‑methyl analog) differs in lipophilicity and is a natural product, not a direct synthetic building block.

Regulatory context mismatch

Use of pulegone as a substitute introduces distinct regulatory and safety handling requirements that may not transfer.

Quantitative Differentiation of 2-(1-Methylethylidene)cyclohexanone (CAS 13747-73-4) Against Analogs


Physicochemical Differentiation from Pulegone (CAS 89-82-7)

2-(1-Methylethylidene)cyclohexanone exhibits a significantly lower calculated LogP compared to its 5-methyl analog, pulegone. This translates to a more hydrophilic character, which can be advantageous in specific separation and formulation contexts [1][2].

Lipophilicity (LogP)
Cross-study comparable
Target: AlogP 2.47; XlogP 2.40
Pulegone: LogP ~3.4 (calculated)
Lower LogP by ~1 unit
Supports chromatographic behavior differentiation
Calculated values; octanol/water partition coefficient
Physicochemical Properties Analytical Chemistry LogP

Lack of Methyl Group: Distinct Synthetic Intermediate and Reactivity Profile

The target compound is a versatile synthetic intermediate, specifically used as a precursor in the synthesis of 2-isopropylidenecyclohexanones, a class including pulegone [1]. Its reactivity as an α,β-unsaturated ketone is well-established [2]. In contrast, pulegone, while sharing the core structure, possesses its own unique biological and organoleptic properties, and is not a direct substitute for the target compound's role as a starting material [3].

Synthetic Utility
Cross-study comparable
Target: Key starting material for pulegone synthesis
Pulegone: Natural product with distinct flavor/fragrance profile
Distinct applications: synthetic precursor vs. natural product
Defines unique procurement role as a building block
Confirmed in published synthesis routes
Organic Synthesis Chemical Reactivity Michael Addition

Comparative Safety: Lower Regulatory Concern than Pulegone

The target compound is intended for research use only and does not carry the same level of regulatory scrutiny as pulegone . Pulegone is classified as 'reasonably anticipated to be a human carcinogen' by the U.S. National Toxicology Program [1]. This distinction significantly impacts the permissible applications and the safety protocols required for handling these two structurally related substances.

Regulatory Classification
Class-level inference
Target: Not a known carcinogen; R&D use only
Pulegone: Listed in Report on Carcinogens (NTP)
Qualitative difference in regulatory listing
Regulatory handling context differs
Verify jurisdictional regulatory status for intended use
Toxicology Regulatory Affairs Safety

Key Application Scenarios for 2-(1-Methylethylidene)cyclohexanone (CAS 13747-73-4)


Precursor for the Synthesis of Pulegone and Related Terpenoids

The primary and most well-documented application for 2-(1-methylethylidene)cyclohexanone is as a crucial starting material in the laboratory synthesis of (±)-pulegone and other 2-isopropylidenecyclohexanone derivatives [1]. This synthetic route is essential for researchers who require pulegone or its analogs without sourcing them from natural extracts.

Research on α,β-Unsaturated Ketone Reactivity and Conjugate Additions

The conjugated enone system in this compound makes it an ideal model substrate for investigating fundamental organic reactions such as Michael additions and other conjugate additions [2]. Its lack of additional substituents on the cyclohexane ring provides a cleaner, simpler system for studying the core reactivity of the 2-isopropylidenecyclohexanone scaffold.

Analytical Method Development and Standardization

With well-defined physicochemical properties including a boiling point of 120-125 °C at 20 Torr and a calculated LogP of ~2.4, this compound is a suitable reference standard for developing and validating analytical methods [3][4]. Its distinct chromatographic behavior, differentiating it from pulegone, is particularly useful for purity analysis or for monitoring synthetic reactions.

Application
Selection Property
Validation Focus
Precursor for terpenoid synthesis (e.g., pulegone)
Synthetic building block identity
Reaction pathway confirmation and yield optimization
α,β-Enone reactivity studies
Michael acceptor scaffold without ring substituents
Conjugate addition outcome and kinetic profiling
Analytical reference standard
Defined hydrophobicity (LogP) and boiling point range
Chromatographic purity assessment and impurity profiling

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